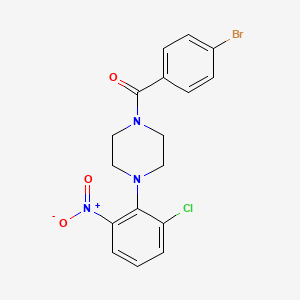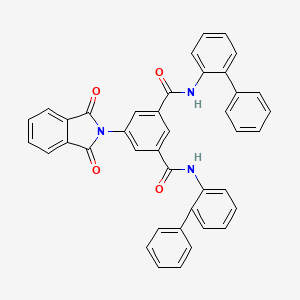
1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine, also known as BZP-CN, is a chemical compound that belongs to the piperazine family. BZP-CN has been studied extensively for its potential use in scientific research due to its unique properties and potential applications.
Mécanisme D'action
1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor, meaning that it can both activate and inhibit the receptor depending on the concentration and context. This mechanism of action is similar to that of other partial agonists such as buspirone and tandospirone, which are used clinically for the treatment of anxiety and depression. 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine also inhibits the dopamine transporter, leading to an increase in dopamine levels in the brain. This effect is similar to that of cocaine and amphetamines, which are known to be addictive.
Biochemical and Physiological Effects:
1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to decrease anxiety-like behavior and increase social interaction in mice, suggesting a potential role in the treatment of social anxiety disorder. 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has also been shown to increase dopamine release in the striatum, a brain region involved in reward and motivation, suggesting a potential role in the treatment of addiction. However, further research is needed to fully understand the biochemical and physiological effects of 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine is its high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in mood and anxiety disorders. 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine is its potential for abuse and addiction, which may limit its use in certain experiments. Additionally, 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Orientations Futures
There are several future directions for research on 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine. One area of interest is the development of new drugs based on the structure of 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine for the treatment of mood disorders and addiction. Another area of interest is the study of the biochemical and physiological effects of 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine in humans, which could provide valuable information for the development of new treatments. Finally, further research is needed to fully understand the mechanism of action of 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine and its potential for abuse and addiction.
Méthodes De Synthèse
1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine can be synthesized through a multi-step process that involves the reaction of 4-bromobenzoyl chloride with 2-chloro-6-nitroaniline in the presence of a base such as sodium hydroxide. The resulting product is then reacted with piperazine in the presence of a catalyst such as palladium on carbon to yield 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine. This synthesis method has been optimized for high yield and purity.
Applications De Recherche Scientifique
1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has been studied for its potential use as a pharmacological tool in scientific research. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has also been shown to have an effect on the dopamine transporter, which is involved in the regulation of reward and motivation. These properties make 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine a potential candidate for the development of new drugs for the treatment of mood disorders and addiction.
Propriétés
IUPAC Name |
(4-bromophenyl)-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN3O3/c18-13-6-4-12(5-7-13)17(23)21-10-8-20(9-11-21)16-14(19)2-1-3-15(16)22(24)25/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVQERUDADVNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(3-chloro-4-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111922.png)
![N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5111927.png)
![2,2'-[(3-nitrophenyl)methylene]bis(5-methylthiophene)](/img/structure/B5111928.png)
![methyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5111944.png)
![2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5111952.png)
![1-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-2-naphthol](/img/structure/B5111956.png)

![4-(4-iodophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5111971.png)

![2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5111982.png)
![1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine](/img/structure/B5111992.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5112002.png)
![N-(1-ethyl-1H-tetrazol-5-yl)-N'-[3-fluoro-5-(trifluoromethyl)benzyl]urea](/img/structure/B5112012.png)